molecular formula C10H9NO2S B8618531 2[(3-Methoxyphenyl)oxy]thiazole

2[(3-Methoxyphenyl)oxy]thiazole

Cat. No.: B8618531
M. Wt: 207.25 g/mol
InChI Key: STIWNSSLWFDRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2[(3-Methoxyphenyl)oxy]thiazole is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

2-(3-methoxyphenoxy)-1,3-thiazole

InChI

InChI=1S/C10H9NO2S/c1-12-8-3-2-4-9(7-8)13-10-11-5-6-14-10/h2-7H,1H3

InChI Key

STIWNSSLWFDRMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Methoxyphenol (2.48 g, 20 mmol), 2-bromothiazole (3.28 g, 20 mmol) and Me4N+OH-.5H2O (3.62 g, 20 mmol) were heated in dry DMF (30 mL) under N2 (g) for 16 hours. The mixture was filtered and the filtrate was partitioned between H2O and EtOAc. Organic extracts were pooled, dried over Na2SO4 and concentrated in vacuo. The residue was chromatographed on silica (CHCl3) to yield 2.51 g of 2[(3-methoxyphenyl)oxy]thiazole (GC-MS m/z 207 (M+)). A portion (2.42 g, 11.7 mmol) of this material was dissolved in dry CH2Cl2 (40 mL), and BBr3 (2.2 eq.) was added dropwise at about -10° C. under N2 (g). The mixture was allowed to warm to about 20° C., stirred 3 hours, and then poured into ice/H2O and extracted with CH2Cl2. Organic extracts were washed with 5% NaHCO3 and brine, dried over Na2SO4 and concentrated in vacuo to yield 3-[(thiazol-2-yl)oxy]phenol as an oil (1.3 g) which was used without further purification (GC-MS m/z 193 (M+)).
Quantity
2.48 g
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reactant
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3.28 g
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reactant
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[Compound]
Name
OH-.5H2O
Quantity
3.62 g
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reactant
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Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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